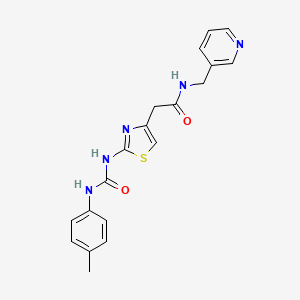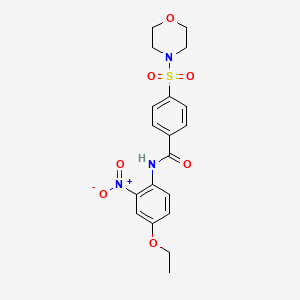
N-(4-ethoxy-2-nitrophenyl)-4-morpholin-4-ylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-ethoxy-2-nitrophenyl)-4-morpholin-4-ylsulfonylbenzamide” is a complex organic compound. It contains an ethoxy group (C2H5O-), a nitro group (NO2), a morpholinyl group (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom), a sulfonyl group (SO2), and a benzamide group (a benzene ring attached to a carboxamide group). The exact properties and behavior of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The ethoxy, nitro, morpholinyl, sulfonyl, and benzamide groups would each contribute to the overall structure. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present and their arrangement. For example, the nitro group might be reduced to an amino group, or the ethoxy group might undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on its specific structure .Applications De Recherche Scientifique
Synthesis and Biological Activity
Gastroprokinetic Activity
N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds, including the 2-ethoxy analogue, have shown potent gastroprokinetic activity. The amide bond's orientation and the placement of the morpholine ring and N-benzyl group are crucial for this activity, highlighting the importance of structural features in medicinal applications (S. Kalo et al., 1995).
Anticancer Applications
An intermediate for synthesizing biologically active compounds, 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, has been highlighted for its role in the design of small molecule inhibitors with potential anticancer activity. This intermediate is instrumental in the synthesis of derivatives that exhibit biological activity, showcasing the compound's utility in developing new anticancer agents (Linxiao Wang et al., 2016).
Chemical Synthesis and Characterization
Synthetic Methodologies
Research into the synthesis of Bis(2,4-diarylimidazol-5-yl) Diselenides from N-Benzylbenzamides demonstrates the versatility of N-(4-ethoxy-2-nitrophenyl)-4-morpholin-4-ylsulfonylbenzamide derivatives in organic synthesis. These findings suggest that morpholine and nitrophenyl functional groups can be key components in developing novel chemical entities (P. Atanassov et al., 2002).
Chemical Transformations
The reaction products of β-Aminopropioamidoximes Nitrobenzenesulfochlorination, which includes transformations involving morpholine and thiomorpholine, underline the compound's utility in producing novel structures with potential biological activities. This research further emphasizes the role of such compounds in synthesizing new molecules with antidiabetic properties (L. Kayukova et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7S/c1-2-29-15-5-8-17(18(13-15)22(24)25)20-19(23)14-3-6-16(7-4-14)30(26,27)21-9-11-28-12-10-21/h3-8,13H,2,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCWDLMSZRLTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxy-2-nitrophenyl)-4-morpholin-4-ylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2869452.png)
![N-(3-chloro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2869453.png)

![3-allyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869456.png)
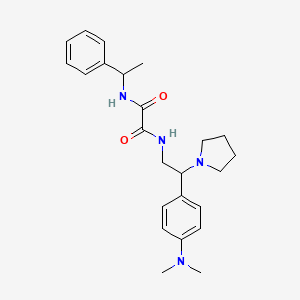
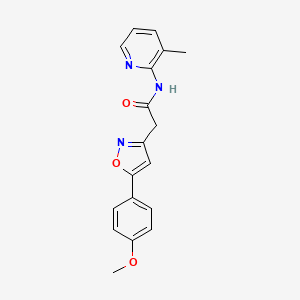
![2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2869460.png)
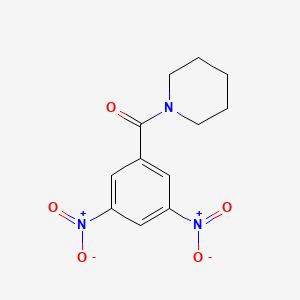
![(3,4-Difluorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B2869464.png)
![N-(2,4-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2869466.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2869467.png)

